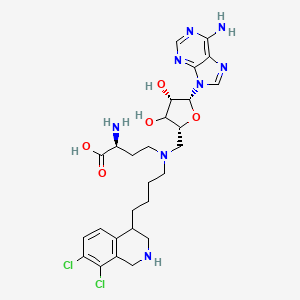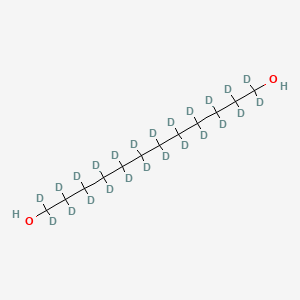
1,12-Dodecane-D24-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dodecane-1,12-diol-d24, also known as dodecamethylene glycol-d24, is a deuterium-labeled version of dodecane-1,12-diol. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The molecular formula for dodecane-1,12-diol-d24 is C12H2D24O2, and it has a molecular weight of 226.48 g/mol . This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic profiles of drugs .
准备方法
Synthetic Routes and Reaction Conditions
Dodecane-1,12-diol-d24 can be synthesized through the reduction of lauryl lactone, which is produced from the oxidation of cyclododecanone . The reduction process typically involves the use of hydrogen or hydrogen-containing gases under specific conditions to achieve the desired product .
Industrial Production Methods
The industrial production of dodecane-1,12-diol-d24 follows similar synthetic routes but on a larger scale. The process involves the oxidation of cyclododecanone to produce lauryl lactone, followed by its reduction to yield dodecane-1,12-diol . This method ensures high purity and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions
Dodecane-1,12-diol-d24 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize dodecane-1,12-diol-d24.
Reduction: Hydrogen gas (H2) or sodium borohydride (NaBH4) are typical reducing agents used in the reduction of dodecane-1,12-diol-d24.
Substitution: Halogenation reactions can be carried out using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dodecane-1,12-diol-d24 can yield dodecanedioic acid, while reduction reactions typically result in the formation of dodecane-1,12-diol .
科学研究应用
Dodecane-1,12-diol-d24 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways and interactions of biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the production of polyesters, polyurethanes, and other polymers due to its excellent hydrolytic, oxidative, and thermal stability
作用机制
The mechanism of action of dodecane-1,12-diol-d24 involves its incorporation into drug molecules as a tracer. The deuterium atoms in the compound provide a stable isotope label, allowing researchers to track the compound’s behavior in biological systems. This helps in understanding the pharmacokinetic and metabolic profiles of drugs, as well as their interactions with molecular targets and pathways .
相似化合物的比较
Similar Compounds
Dodecane-1,12-diol: The non-deuterated version of dodecane-1,12-diol-d24, used in similar applications but without the stable isotope labeling.
1,12-Dodecanediol: Another name for dodecane-1,12-diol, used interchangeably in scientific literature.
Uniqueness
The primary uniqueness of dodecane-1,12-diol-d24 lies in its deuterium labeling. This feature makes it particularly valuable for research applications that require stable isotope tracers. The deuterium atoms provide enhanced stability and allow for precise tracking of the compound in various chemical and biological processes .
属性
分子式 |
C12H26O2 |
|---|---|
分子量 |
226.48 g/mol |
IUPAC 名称 |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-tetracosadeuteriododecane-1,12-diol |
InChI |
InChI=1S/C12H26O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h13-14H,1-12H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2 |
InChI 键 |
GHLKSLMMWAKNBM-JFPVQUMHSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O |
规范 SMILES |
C(CCCCCCO)CCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


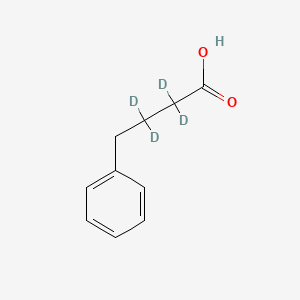

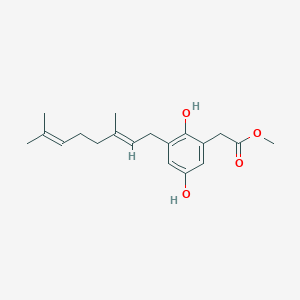
![(2'S,3S,3'S,6'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(cyclopropylmethyl)-2-oxospiro[1H-indole-3,4'-8-oxa-1,5,16-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-9,11,13,15-tetraene]-13'-carboxylic acid](/img/structure/B12395293.png)

![3-[18-(2-carboxyethyl)-8,12-bis(ethenyl)-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorochromium(2+)](/img/structure/B12395313.png)
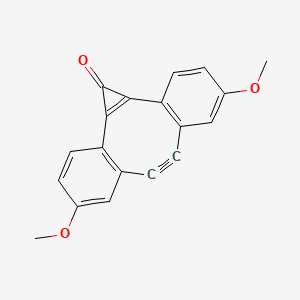
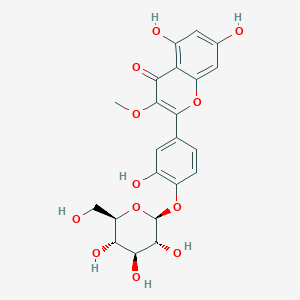
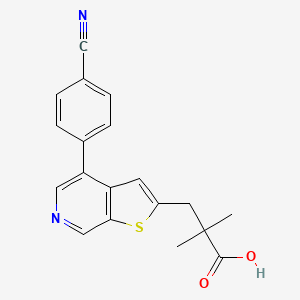
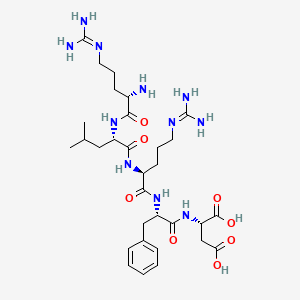
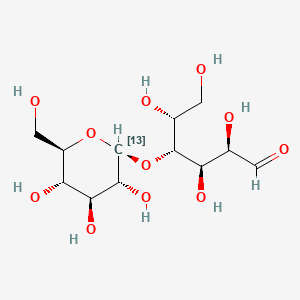
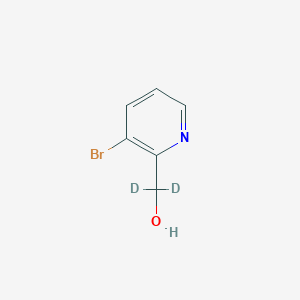
![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)
